![molecular formula C10H21NOS B14532032 1-[(Oxo-lambda~4~-sulfanylidene)amino]decane CAS No. 62277-99-0](/img/structure/B14532032.png)
1-[(Oxo-lambda~4~-sulfanylidene)amino]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxo-lambda~4~-sulfanylidene)amino]decane is a chemical compound characterized by the presence of a sulfanylidene group attached to a decane chain
Preparation Methods
The synthesis of 1-[(Oxo-lambda~4~-sulfanylidene)amino]decane typically involves the reaction of decane with a sulfanylidene precursor under controlled conditions. One common method includes the use of sulfur-containing reagents in the presence of a catalyst to facilitate the formation of the sulfanylidene group. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[(Oxo-lambda~4~-sulfanylidene)amino]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanylidene group is replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired product
Scientific Research Applications
1-[(Oxo-lambda~4~-sulfanylidene)amino]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(Oxo-lambda~4~-sulfanylidene)amino]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[(Oxo-lambda~4~-sulfanylidene)amino]decane can be compared with other similar compounds such as:
1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene: This compound has a phenoxybenzene group instead of a decane chain, leading to different chemical and physical properties.
1-bromo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene:
Properties
CAS No. |
62277-99-0 |
|---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
1-(sulfinylamino)decane |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-8-9-10-11-13-12/h2-10H2,1H3 |
InChI Key |
GELASUFEZONUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


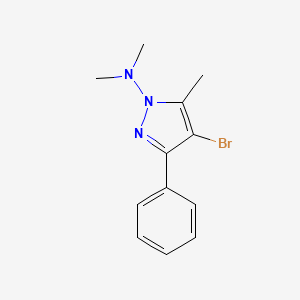
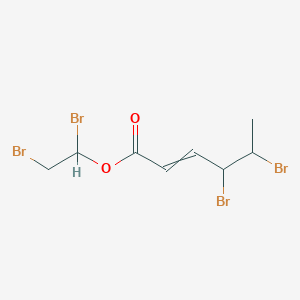
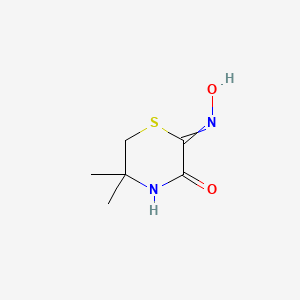
![2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid](/img/structure/B14531967.png)
![5,5'-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14531974.png)
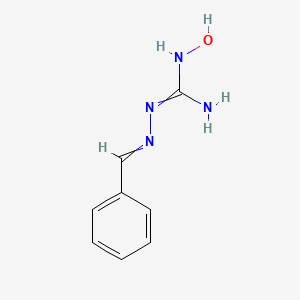
![2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B14531989.png)
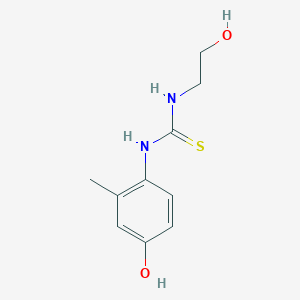
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
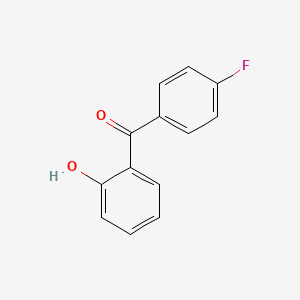
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
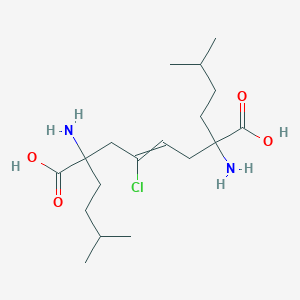
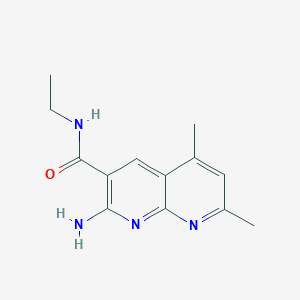
![1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14532027.png)
